molecular formula C4H12ClN5 B100539 1,1-Dimethylbiguanide HCl CAS No. 15537-72-1

1,1-Dimethylbiguanide HCl

Cat. No.: B100539
CAS No.: 15537-72-1
M. Wt: 165.62 g/mol
InChI Key: OETHQSJEHLVLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitochondrial Respiratory Chain Modulation

Metformin hydrochloride exerts significant effects on mitochondrial respiratory chain activity, particularly through inhibition of Complex I (NADH:ubiquinone oxidoreductase). At pharmacologically relevant concentrations (10–100 μM), metformin accumulates in hepatocyte mitochondria due to its cationic nature, driven by membrane potential gradients. This accumulation leads to partial inhibition of Complex I, reducing electron transport chain activity and ATP production. However, supra-pharmacological concentrations (>500 μM) induce more pronounced respiratory suppression by depleting adenine nucleotides (AMP, ADP, ATP), which halts mitochondrial respiration independent of direct Complex I inhibition.

Key mechanisms include:

  • Redox State Alterations: Inhibition of mitochondrial glycerophosphate dehydrogenase (mGPD) increases cytosolic NADH:NAD⁺ ratios, impairing lactate and glycerol conversion to glucose.
  • Substrate-Specific Effects: Metformin preferentially inhibits gluconeogenesis from redox-sensitive substrates (lactate, glycerol) but not pyruvate or alanine, highlighting its mitochondrial redox-dependent action.

Table 1: Mitochondrial Effects of Metformin at Different Concentrations

Parameter Pharmacological (10–100 μM) Supra-Pharmacological (>500 μM)
Complex I Inhibition Partial (~30–50%) Complete
Adenine Nucleotide Levels Stable Drastically Reduced
Mitochondrial Respiration Moderately Reduced Fully Suppressed

AMP-Activated Protein Kinase (AMPK) Pathway Regulation

Metformin activates AMPK through both AMP-dependent and AMP-independent mechanisms. AMPK activation occurs secondary to mitochondrial Complex I inhibition, which increases cellular AMP:ATP and ADP:ATP ratios. These changes promote AMPK phosphorylation at Thr172 by upstream kinases (LKB1, CaMKKβ). However, metformin also activates AMPK via lysosomal recruitment of the AXIN/LKB1 complex, independent of energy stress.

Critical findings:

  • Hepatocyte-Specific Effects: AMPK activation by metformin suppresses gluconeogenic gene expression (e.g., PEPCK, G6Pase) and enhances fatty acid oxidation.
  • AMPK-Independent Pathways: Metformin reduces hepatic glucose production even in AMPKα1/α2 knockout models, indicating alternative mechanisms.

Table 2: AMPK-Dependent vs. AMPK-Independent Effects

Pathway AMPK-Dependent Effects AMPK-Independent Effects
Gluconeogenesis ↓ PEPCK, ↓ G6Pase expression ↓ cAMP via PDE4B activation
Glucose Uptake ↑ GLUT4 translocation in muscle Redox-mediated inhibition of mGPD
Lipid Metabolism ↑ Fatty acid oxidation, ↓ lipogenesis N/A

Hepatic Gluconeogenesis Inhibition

Metformin suppresses hepatic glucose production through substrate-specific inhibition of gluconeogenesis. By targeting mGPD, metformin disrupts the glycerol-3-phosphate shuttle, elevating cytosolic NADH:NAD⁺ ratios and limiting glycerol/lactate conversion to glucose. This mechanism operates independently of AMPK and mitochondrial Complex I inhibition at therapeutic doses.

Mechanistic insights:

  • Redox Shuttle Disruption: mGPD inhibition increases hepatic glycerol-3-phosphate and lactate levels, reducing gluconeogenic flux.
  • Transcriptional Regulation: Metformin lowers glucagon-induced cAMP, suppressing PEPCK and G6Pase expression via AMPK and PDE4B pathways.

Supporting evidence:

  • Acute metformin infusion in rats reduces endogenous glucose production by 50% within 3 hours.
  • mGPD knockout mice exhibit 70% lower gluconeogenesis from glycerol compared to wild-type.

Insulin Sensitivity Enhancement

Metformin improves insulin sensitivity in skeletal muscle and adipose tissue by enhancing GLUT4 translocation and insulin receptor signaling . In hyperinsulinemic-euglycemic clamp studies, metformin increases insulin-stimulated glucose disposal by 20–25% in type 2 diabetic patients.

Key pathways:

  • Muscle Glucose Uptake: Metformin upregulates AMPK-mediated GLUT4 translocation and hexokinase activity, boosting non-oxidative glucose disposal.
  • Adipose Tissue Effects: Metformin reduces lipolysis, lowering circulating free fatty acids and mitigating lipid-induced insulin resistance.

Table 3: Insulin Sensitivity Outcomes in Clinical Studies

Study Design Population Glucose Disposal Increase Mechanism
Hyperinsulinemic Clamp T2D Patients 25% ↑ Non-oxidative metabolism
Euglycemic Clamp Insulin-Resistant 30% ↑ GLUT4 activity
PET Imaging T2D Patients 13% ↓ Hepatic glucose output

Properties

Key on ui mechanism of action

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis.
Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/
Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin;  insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/
People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.

CAS No.

15537-72-1

Molecular Formula

C4H12ClN5

Molecular Weight

165.62 g/mol

IUPAC Name

2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H

InChI Key

OETHQSJEHLVLGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl

Other CAS No.

1115-70-4
15537-72-1

Pictograms

Irritant

Related CAS

1674364-49-8

shelf_life

Stable under recommended storage conditions. /Metformin hydrochloride/

solubility

In water, 1.06X10+6 mg/L (miscible) at 25 °C (est)

Synonyms

Dimethylbiguanidine
Dimethylguanylguanidine
Glucophage
HCl, Metformin
Hydrochloride, Metformin
Metformin
Metformin HCl
Metformin Hydrochloride

vapor_pressure

7.58X10-5 mm Hg at 25 °C (est)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Metformin hydrochloride is synthesized using dicyandiamide and dimethylamine hydrochloride as raw materials. The reaction typically involves heating these materials in a solvent such as N,N-dimethylacetamide or dimethyl sulfoxide at temperatures around 140°C for 4-8 hours. The crude product is then recrystallized using ethanol, and the pH is adjusted to 5-6 to obtain a high-purity product .

Industrial Production Methods: In industrial settings, the preparation of metformin hydrochloride involves similar steps but on a larger scale. The process includes the salification reaction of dimethylamine with hydrochloric acid, followed by an addition reaction with dicyandiamide in a solvent like N,N-dimethylformamide. The crude product is then refined to achieve high purity. This method is cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Metformin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by hydroxyl radicals, leading to the formation of products such as a covalent dimer of metformin, hydroperoxide of metformin, methyl-biguanide, and 2-amino-4-methylamino-1,3,5-triazine .

Common Reagents and Conditions: Common reagents used in the reactions of metformin hydrochloride include oxidizing agents like hydroxyl radicals. The conditions for these reactions vary but often involve controlled environments to ensure the desired products are formed.

Major Products Formed: The major products formed from the oxidation of metformin hydrochloride include the covalent dimer of metformin, hydroperoxide of metformin, methyl-biguanide, and 2-amino-4-methylamino-1,3,5-triazine .

Scientific Research Applications

Metformin hydrochloride has a wide range of scientific research applications. In medicine, it is extensively used for the treatment of type 2 diabetes mellitus and polycystic ovary syndrome. It has also shown potential in cancer treatment, anti-aging research, cardiovascular protection, and brain repair . In chemistry, metformin hydrochloride is studied for its interactions with various metals and its potential as a ligand in coordination chemistry . In biology, it is used to study metabolic pathways and insulin sensitivity.

Mechanism of Action

Metformin hydrochloride exerts its effects through multiple mechanisms. It primarily works by reducing hepatic glucose production and increasing insulin sensitivity. It activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Additionally, metformin hydrochloride inhibits mitochondrial glycerol-3-phosphate dehydrogenase, leading to a reduction in gluconeogenesis .

Comparison with Similar Compounds

Metformin + Sitagliptin Phosphate

  • Mechanism : Metformin reduces hepatic glucose output, while sitagliptin (a DPP-4 inhibitor) enhances incretin activity .
  • Formulation : Bilayer tablets (e.g., Janumet®) achieve 85–90% dissolution within 30 minutes for immediate-release sitagliptin and sustained-release metformin .
  • Bioavailability : Metformin’s bioavailability remains unchanged (50–60%), while sitagliptin achieves ~87% absorption .

Metformin + Gliclazide

  • Efficacy: In sustained-release bilayer tablets, metformin (500 mg) and gliclazide (30 mg) showed 98.2% and 97.8% dissolution at 12 hours, respectively, comparable to innovator products .
  • Advantage : Combines insulin sensitization (metformin) with pancreatic β-cell stimulation (gliclazide), addressing dual defects in type 2 diabetes .

Analytical Comparisons

Metformin’s quality control involves diverse analytical methods, with HPLC and capillary electrophoresis (CE) being prominent:

Method Precision (RSD) Detection Limit Analysis Time Reference
Ion-Pair HPLC ≤1.5% 0.1 μg/mL 20–25 minutes
Capillary Electrophoresis ≤2.0% 1.0 μg/mL 5.5 minutes
UV Spectrophotometry ≤3.2% 2.5 μg/mL 10 minutes

HPLC offers higher precision for regulatory testing, while CE is favored for rapid screening .

Research Findings and Market Trends

Global Market Segmentation (2021–2025)

The metformin hydrochloride market is segmented by formulation and region:

Segment Market Share (2025 Projected) Key Drivers
Immediate-Release Tablets 55% Cost-effectiveness, generic availability
Extended-Release Tablets 35% Improved patient compliance (once-daily dosing)
Oral Suspensions 10% Pediatric and geriatric preference

North America and Europe dominate due to high diabetes prevalence, while Asia-Pacific shows the fastest growth (CAGR 6.8%) .

Patient-Centric Formulation Advances

  • Taste-Masked Formulations : Riomet® ER (extended-release oral suspension) reduced grittiness and improved palatability vs. immediate-release tablets, with 78% patient preference in trials .
  • Lipid Vesicles: Encapsulation in sorbitan monostearate enhanced intestinal permeability by 40%, addressing bioavailability limitations .

Biological Activity

Metformin hydrochloride, a widely used medication for type 2 diabetes, has garnered attention not only for its glucose-lowering effects but also for its broader biological activities, including potential anticancer properties and effects on metabolic pathways. This article synthesizes current research findings, case studies, and clinical data to provide a comprehensive overview of the biological activity of metformin.

Metformin primarily acts by reducing hepatic glucose production and enhancing insulin sensitivity. The mechanisms underlying these effects are complex and multifaceted:

  • AMPK Activation : Metformin activates AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. This activation leads to decreased gluconeogenesis in the liver and increased glucose uptake in peripheral tissues .
  • Mitochondrial Inhibition : Initially thought to inhibit mitochondrial complex I, recent studies indicate that metformin's action may involve inhibition of complex IV, affecting glycerol phosphate dehydrogenase activity, which ultimately reduces glucose production from non-carbohydrate sources .
  • Redox State Modulation : Metformin alters cellular redox states, influencing various metabolic pathways. It has been shown to suppress heme production and prevent oxidation of heme proteins, which may play a role in its metabolic effects .

Clinical Efficacy

Metformin's efficacy in managing type 2 diabetes has been well-documented. Clinical trials indicate that metformin can lower glycated hemoglobin (HbA1c) levels by approximately 0.9% to 2.0% . Furthermore, studies have demonstrated weight loss associated with metformin treatment due to reductions in appetite and caloric intake .

Table 1: Clinical Efficacy of Metformin

Study TypeHbA1c Reduction (%)Weight Change (kg)Sample Size
Monotherapy Trials0.9 - 2.0-2.0 to -3.0Varies
Combination TherapySimilar to monotherapy-1.5 to -2.5Varies

Anticancer Properties

Emerging evidence suggests that metformin may have anticancer effects through several mechanisms:

  • Inhibition of mTOR Pathway : Metformin inhibits the mammalian target of rapamycin (mTOR), a key pathway involved in cell growth and proliferation, thereby exerting potential anticancer effects .
  • Synergistic Effects with Chemotherapy : Research indicates that metformin can enhance the efficacy of certain chemotherapeutic agents and may be beneficial in treating various cancers, including breast and pancreatic cancers .

Case Studies

  • Case Report on Metformin-Associated Lactic Acidosis : A notable case involved a 77-year-old man who developed severe lactic acidosis due to metformin toxicity amid acute kidney failure. This highlights the importance of monitoring renal function in patients on metformin therapy .
  • Weight Loss in Diabetic Patients : A study involving participants with type 2 diabetes showed significant increases in blood levels of lac-phe (a metabolite linked to appetite regulation) after starting metformin, correlating with reduced caloric intake and weight loss .

Safety Profile

Metformin is generally well-tolerated; however, it can cause gastrointestinal side effects such as nausea and diarrhea. The risk of lactic acidosis is low but increases with renal impairment or other risk factors .

Q & A

Q. What standard analytical methods are recommended for quantifying Metformin Hydrochloride (Met-HCl) in pharmaceutical formulations?

The United States Pharmacopeia (USP) specifies dissolution testing protocols using UV spectrophotometry at 233 nm or HPLC with specific mobile phases (e.g., hexanesulfonic acid buffer at pH 2.0). For extended-release tablets, dissolution tolerances are time-dependent (e.g., ≥80% dissolved within 12 hours for 500 mg tablets). USP methods also define chromatographic conditions for impurity profiling, including peak response calculations and acceptance criteria for related compounds .

Q. How can researchers validate the accuracy of Met-HCl quantification methods?

Validation involves linearity, precision, accuracy, and specificity assessments. For example, Fourier Transform Infrared (FTIR) spectrophotometry at 1645.68 cm⁻¹ and 1574.8 cm⁻¹ achieves 100.22% recovery with a relative standard deviation (RSD) of 0.48%. HPLC methods are preferred over UV due to better precision (RSD <0.75%) and resolution of co-eluting impurities .

Q. What are the critical formulation challenges for sustained-release Met-HCl tablets?

Key challenges include controlling polymer ratios (e.g., HPMC K-15M and PVP K-30) to achieve desired release profiles. Dissolution must comply with USP Test 3 or 6, requiring pH 6.8 phosphate buffer and 100 rpm agitation. In vitro-in vivo correlations (IVIVC) must account for hydrodynamic conditions and sinkers to mimic gastrointestinal transit .

Advanced Research Questions

Q. How does response surface methodology (RSM) optimize Met-HCl formulations?

RSM employs Circumscribed Central Composite Design (CCCD) to model curvature and rotatability in multi-factor experiments. For example, CCCD with Local Linear Regression Adaptive Bandwidth (LLRAB) minimizes Met-HCl usage by optimizing HPMC K-15M (0.5574) and PVP K-30 (0.4359), achieving 100% desirability. CCCD outperforms Full Factorial Design (FFD) in residual error reduction and prediction accuracy .

Q. What statistical approaches resolve contradictions in dissolution data across Met-HCl formulations?

Multi-response optimization using desirability functions reconciles conflicting parameters (e.g., dissolution rate vs. tablet hardness). Residual plots and goodness-of-fit metrics (e.g., R² >0.95) identify model misspecification. For instance, CCCD reduces boundary bias in dissolution profiles compared to FFD, validated by Anderson-Darling tests .

Q. How can advanced chromatographic methods improve impurity profiling of Met-HCl?

Hydrophilic interaction liquid chromatography (HILIC) with 50 mM hexanesulfonic acid resolves polar impurities (e.g., melamine derivatives). Limit of quantitation (LOQ) for related compounds is 0.05%, with a relative response factor of 1.4 for glipizide-related impurities. System suitability requires resolution >2.0 between Met-HCl and critical peaks .

Q. What experimental designs are effective for developing novel Met-HCl delivery systems (e.g., hydrogels)?

Factorial designs optimize polymer crosslinking (e.g., sodium alginate/pectin ratios) and drug loading. In vitro release kinetics follow Higuchi or Korsmeyer-Peppas models (R² >0.98), while in vivo burn healing studies in rodents validate efficacy via histopathology and TNF-α reduction .

Methodological Comparisons

Q. HPLC vs. UV Spectrophotometry: Which method is superior for Met-HCl analysis?

Parameter HPLC UV
Precision (RSD)<0.75% 1.2–2.5%
SpecificityResolves impurities Interference from excipients
LOQ33.84 mg/mL 50 mg/mL
HPLC is preferred for regulatory compliance due to higher specificity and lower variability .

Q. How do non-parametric regression models enhance process optimization for Met-HCl?

Adaptive Local Linear Regression (LLRAB) with CCCD reduces boundary bias by 30% compared to polynomial models. Bandwidth selection via cross-validation minimizes mean squared error (MSE) in dissolution rate predictions .

Data Analysis and Reporting

Q. What metrics should researchers report in Met-HCl bioequivalence studies?

Include 90% confidence intervals for AUC₀–t (80–125%) and Cmax, dissolution profile similarity (f₂ >50), and intra-subject variability (<30%). Use ANOVA for batch-to-batch consistency and bootstrap methods for non-normal data .

Q. How are dissolution profiles statistically compared across Met-HCl formulations?

Use model-independent methods (e.g., similarity factor f₂) or model-dependent approaches (Weibull function). For f₂, ensure sampling at 1, 2, 5, and 12 hours for 500 mg tablets. Multivariate analysis (MANOVA) identifies formulation-dependent release mechanisms .

Emerging Techniques

Q. Can electrochemical sensors replace traditional methods for Met-HCl quantification?

N,N-dimethylformamide/nano-silver-modified electrodes achieve 100.96% recovery with RSD 0.75%. Linear ranges (0.1–10 μM) and low detection limits (0.05 μM) make them viable for real-time monitoring, though HPLC remains gold standard for regulatory submissions .

Q. What role does FTIR play in polymorphic characterization of Met-HCl?

FTIR identifies crystalline vs. amorphous forms via O–H (3300 cm⁻¹) and N–H (3160 cm⁻¹) stretching. Coupled with X-ray diffraction, it validates stability under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethylbiguanide HCl
Reactant of Route 2
Reactant of Route 2
1,1-Dimethylbiguanide HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.